![molecular formula C17H24O3 B599842 3-Acetoxy-4,7(11)-cadinadien-8-one CAS No. 104975-02-2](/img/structure/B599842.png)
3-Acetoxy-4,7(11)-cadinadien-8-one
Overview
Description
“3-Acetoxy-4,7(11)-cadinadien-8-one” is a natural product found in Ageratina adenophora . It belongs to the sesquiterpene family and is commonly found in various plant species .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H24O3 . The IUPAC name is [(2S,4aR,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl] acetate .
Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 276.4 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 2 rotatable bonds . The exact mass and monoisotopic mass are 276.17254462 g/mol . The topological polar surface area is 43.4 Ų .
Scientific Research Applications
Insect Pheromone Synthesis : One study focused on synthesizing 12-acetoxy-1, 3-dodecadiene, an insect sex pheromone, from a butadiene telomer, highlighting its application in entomology and pest control (Mandai et al., 1979).
Bioassay of Analogues : Research has been conducted on synthesizing and testing analogues of certain pheromones, such as the CH503 male pheromone of Drosophila melanogaster, for their bioactivity (Shikichi et al., 2013).
Natural Product Isolation : A study isolated novel cadinane sesquiterpenes from Acorus calamus, demonstrating the compound's relevance in natural product chemistry and potential therapeutic applications (Dong et al., 2010).
Purine N-oxides Research : The study of 3-acyloxypurine 8-substitution reaction, a key reaction in the preparation of many 8-substituted xanthines or guanines, showcases the chemical versatility and applicability of acyloxy groups in medicinal chemistry (Birdsall et al., 1971).
Spectroscopic Properties : Research into the properties and behavior of the acetoxy group in UV absorption spectroscopy can aid in the development of spectroscopic techniques and the understanding of molecular interactions (Vandenbelt, 1963).
Molecular Structure Elucidation : Studies determining the molecular structure of compounds with acetoxy groups, such as norbornene derivatives, contribute to the field of crystallography and molecular modeling (Ellis & Spek, 2000).
properties
IUPAC Name |
[(2S,4aR,8R,8aS)-3,8-dimethyl-6-oxo-5-propan-2-ylidene-1,2,4a,7,8,8a-hexahydronaphthalen-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-9(2)17-14-6-11(4)16(20-12(5)18)8-13(14)10(3)7-15(17)19/h6,10,13-14,16H,7-8H2,1-5H3/t10-,13+,14+,16+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIEJMYXUMUNVKS-NCFRWKGYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C(=C(C)C)C2C1CC(C(=C2)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC(=O)C(=C(C)C)[C@@H]2[C@H]1C[C@@H](C(=C2)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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